molecular formula C9H15N3 B1497627 ({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine CAS No. 959239-97-5

({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine

Cat. No.: B1497627
CAS No.: 959239-97-5
M. Wt: 165.24 g/mol
InChI Key: CQUJOKCZKKWSAX-UHFFFAOYSA-N
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Description

({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This compound features a cyclopropyl group attached to a 2-methyl-1H-imidazole ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine typically involves the following steps:

  • Formation of 2-Methyl-1H-imidazole: : This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Cyclopropanation: : The imidazole ring is then reacted with a cyclopropane derivative, such as cyclopropylmethyl bromide, in the presence of a strong base like sodium hydride (NaH).

  • Amination: : The resulting cyclopropylmethyl-imidazole compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine salt, under elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or crystallization, can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring or the cyclopropyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions, often requiring a base such as triethylamine (Et3N).

Major Products Formed

  • Oxidation: : Formation of imidazole-2-oxide derivatives.

  • Reduction: : Production of reduced imidazole derivatives.

  • Substitution: : Formation of various substituted imidazole and cyclopropyl derivatives.

Scientific Research Applications

({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.

  • Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine can be compared with other similar compounds, such as:

  • 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine: : Similar imidazole derivative with an ethyl group instead of cyclopropyl.

  • 1-(2-Methyl-1H-imidazol-1-yl)propan-2-amine: : Another imidazole derivative with a propyl group.

Properties

IUPAC Name

[1-[(2-methylimidazol-1-yl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-11-4-5-12(8)7-9(6-10)2-3-9/h4-5H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUJOKCZKKWSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650954
Record name 1-{1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-97-5
Record name 1-{1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine

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